

A Comprehensive Review of Alachlor Research: From Toxicology to Environmental Fate

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Compound of Interest

Compound Name: **Alachlor**

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alachlor, a chloroacetanilide herbicide, has been extensively used for the pre-emergence control of annual grasses and broadleaf weeds in various crops, including corn, soybeans, and peanuts.^[1] Its widespread application has led to numerous studies investigating its toxicological profile, environmental persistence, and mechanisms of action. This technical guide provides a comprehensive literature review of **Alachlor** research, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological and environmental pathways.

Toxicological Profile

The toxicological effects of **Alachlor** have been evaluated in numerous studies, revealing a range of effects from acute toxicity to chronic outcomes, including carcinogenicity in animal models.

Acute and Subchronic Toxicity

Alachlor exhibits moderate acute toxicity. The oral lethal dose 50 (LD50) in rats has been reported to be between 930 and 1350 mg/kg of body weight, and in mice, it is 1100 mg/kg.^[2] Subchronic studies have demonstrated various target organ toxicities. In a 6-month feeding study in dogs, dose-related hepatotoxicity was observed at all tested dose levels (5, 25, 50, or

75 mg/kg/day).[2] A subsequent 1-year study in dogs established a No-Observed-Adverse-Effect Level (NOAEL) of 1 mg/kg/day.[2]

Chronic Toxicity and Carcinogenicity

Long-term exposure to **Alachlor** has been shown to induce tumors in rats, specifically in the nasal turbinates, stomach, and thyroid.[3][4] A 2-year feeding study in Long-Evans rats demonstrated toxicity at all tested doses (14, 42, or 126 mg/kg/day), with effects including dose-related hepatotoxicity and ocular lesions.[2] Another 2-year study in the same rat strain established a NOAEL of 2.5 mg/kg/day for uveal degeneration.[2] The carcinogenicity of **Alachlor** in rats is considered to occur through non-genotoxic, threshold-sensitive mechanisms.[3][4]

Genotoxicity

The genotoxicity of **Alachlor** has been a subject of extensive investigation, with conflicting results. **Alachlor** has not been found to induce gene mutations in bacterial and mammalian cells in vitro.[2] However, it has been shown to induce chromosomal aberrations in mammalian cells in vitro and was weakly active in a gene conversion test in yeast.[2] Studies using the Comet assay on mouse tissues (blood, kidney, liver, bone marrow, and spleen) have shown a significant increase in DNA damage after intraperitoneal injection of **Alachlor**-containing formulations.[5] Overall, the evidence for the genotoxicity of **Alachlor** is considered equivocal.[2]

Reproductive and Developmental Toxicity

A three-generation reproduction study in Sprague-Dawley rats fed **Alachlor** at doses of 0, 3, 10, and 30 mg/kg/day showed no adverse effects on reproduction.[6] However, high oral doses (150 or 400 mg/kg/day) administered to rats during gestation resulted in both maternal and fetal toxicity.[6]

Quantitative Toxicological Data

Parameter	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	930 - 1350 mg/kg	[2]
Mouse	Oral		1100 mg/kg	[2]
Dermal LD50	Rabbit	Dermal	13,300 mg/kg	[6]
NOAEL (1-year study)	Dog	Oral	1 mg/kg/day	[2]
NOAEL (2-year study)	Rat (Long-Evans)	Oral	2.5 mg/kg/day (for uveal degeneration)	[2]
NOAEL (Carcinogenicity)	Rat (Long-Evans)	Oral	0.5 mg/kg/day (for nasal turbinate adenoma)	[3]
ADI and AOEL (EU)	Human	Oral	0.0025 mg/kg bw/day	[3]

LD50: Lethal Dose 50%; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; AOEL: Acceptable Operator Exposure Level.

Mechanisms of Toxicity and Carcinogenicity

Nasal Tumors in Rats

The development of nasal tumors in rats is a species-specific effect resulting from the metabolic activation of **Alachlor** in the nasal olfactory mucosa.[4][7] **Alachlor** is metabolized in the liver and nasal tissue to a reactive intermediate, diethyliminoquinone (DEIQ).[4] This metabolite can form protein adducts, leading to cytotoxicity, increased cell turnover, and ultimately, tumor formation.[4] The capacity of rat nasal tissue to form DEIQ is significantly higher than that of mice, monkeys, and humans, explaining the species-specific carcinogenicity.[4]

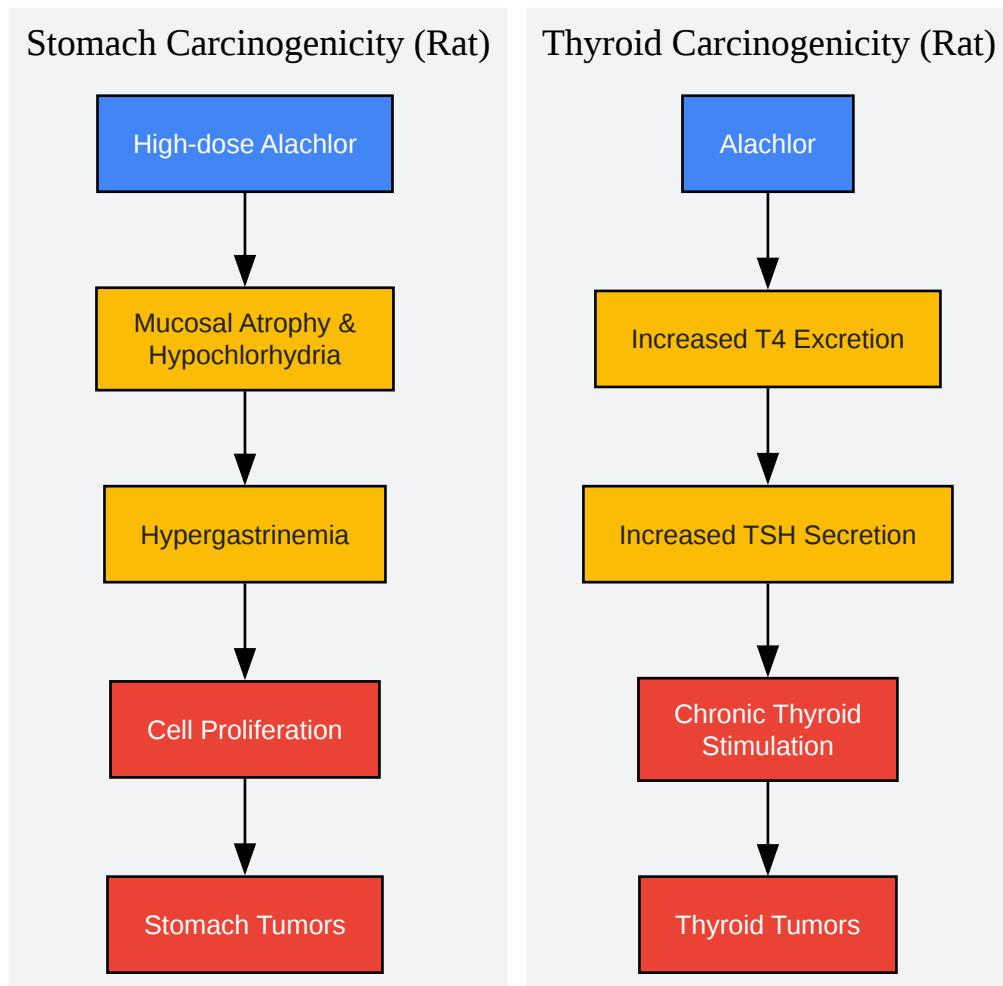


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Mechanism of **Alachlor**-induced nasal carcinogenicity in rats.

Stomach and Thyroid Tumors in Rats

The induction of stomach and thyroid tumors in rats by **Alachlor** is also considered to occur through non-genotoxic, threshold-based mechanisms.^[4] High doses of **Alachlor** can lead to mucosal atrophy and hypochlorhydria in the stomach, resulting in a compensatory increase in gastrin, which promotes cell proliferation and tumor formation.^[4] In the thyroid, **Alachlor** is thought to increase the excretion of thyroxine (T4), leading to a feedback mechanism that increases the secretion of thyroid-stimulating hormone (TSH).^[4] Chronic stimulation of the thyroid by TSH can cause hyperplasia and tumor development.^[4]



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Non-genotoxic mechanisms of **Alachlor**-induced stomach and thyroid tumors in rats.

Environmental Fate and Degradation

Alachlor is moderately persistent in the environment, with its fate being influenced by factors such as soil type, moisture, and microbial activity.

Soil and Water

The half-life of **Alachlor** in soil is reported to be between 6 and 10 weeks, with degradation primarily occurring through microbial action.^[8] It has a low to moderate mobility in soil and can leach into groundwater.^[9] In water, **Alachlor** is degraded by both microbial action and

photolysis.[10] Several degradation products of **Alachlor** have been identified in soil and water, including **Alachlor** ethane sulfonic acid (ESA) and **Alachlor** oxanilic acid (OXA).[11][12]

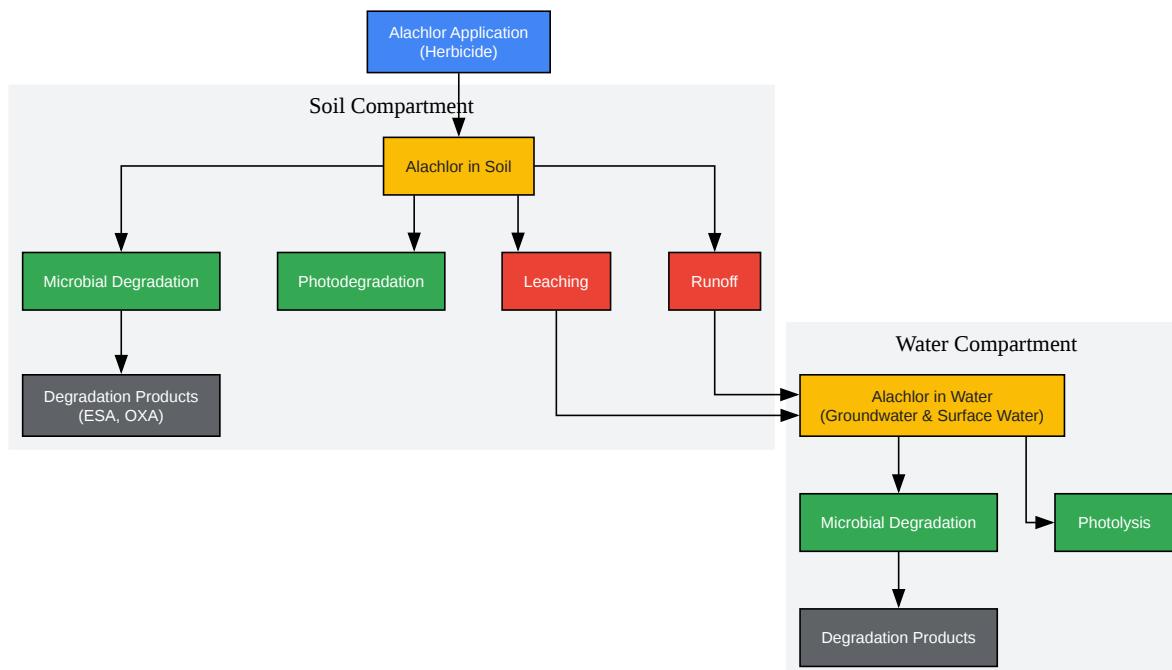
Environmental Concentrations

Alachlor has been detected in groundwater in various agricultural regions. In the United States, concentrations in groundwater have been found to range from less than 0.1 to 16.6 µg/L.[2] In surface waters, concentrations have also been reported, particularly in areas with high agricultural use.[8]

Quantitative Environmental Data

Parameter	Medium	Value	Reference
Soil Half-life	Soil	6 - 10 weeks	[8]
Groundwater Concentration (USA)	Water	<0.1 - 16.6 µg/L	[2]
Log Koc	Soil	2.08 - 2.28	[10]

Koc: Soil Organic Carbon-Water Partitioning Coefficient.

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Environmental fate and degradation pathways of **Alachlor**.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in **Alachlor** research.

Two-Year Rat Feeding Study (Chronic Toxicity/Carcinogenicity)

- Test System: Long-Evans rats, typically 50 males and 50 females per group.[\[6\]](#)

- Administration: **Alachlor** is administered in the diet at various dose levels (e.g., 0, 14, 42, and 126 mg/kg/day).[6]
- Duration: The study duration is typically 24 months for females and 27 months for males.[6]
- Housing: Animals are housed individually in stainless steel cages under controlled environmental conditions (12-hour light/dark cycle).[6][13]
- Observations: Regular observations include clinical signs of toxicity, body weight, and food consumption. Ophthalmic examinations are conducted to detect ocular lesions like uveal degeneration.[6]
- Pathology: At termination, a full necropsy is performed. Tissues from all major organs are collected, preserved, and examined histopathologically.
- Data Analysis: Tumor incidence and other pathological findings are statistically analyzed to determine the carcinogenic potential and other chronic effects of **Alachlor**.

In Vitro Chromosomal Aberration Test

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[7][9]
- Treatment: Cells are exposed to various concentrations of **Alachlor** for a short duration (e.g., 3-4 hours) with and without a metabolic activation system (S9 mix) and for a longer duration (e.g., 21 hours) without S9.[7][9]
- Metaphase Arrest: Following treatment, a metaphase-arresting substance (e.g., colcemid) is added to the cultures.
- Harvest and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).
- Analysis: Metaphase spreads are examined microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.[9]

Alkaline Comet Assay (Genotoxicity)

- Test System: Single cells isolated from various tissues (e.g., blood, liver, kidney) of treated animals (e.g., mice) or from cell cultures.[5]
- Cell Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[3][10]
- Lysis: The slides are immersed in a cold lysing solution (typically containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.[3][10]
- DNA Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out at a low voltage.[3][10]
- Staining and Visualization: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., DAPI). The "comets" are visualized using a fluorescence microscope.[14]
- Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. An increase in tail length and intensity indicates DNA damage.[3][10]

Analytical Method for Alachlor in Water (GC-MS)

- Sample Preparation: Water samples are typically extracted using solid-phase extraction (SPE) with a C18 cartridge.[15] The cartridge is then eluted with an organic solvent (e.g., ethyl acetate).
- Gas Chromatography (GC): The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to separate **Alachlor** from other components in the sample.
- Mass Spectrometry (MS): The GC is coupled to a mass spectrometer, which is operated in the selected ion monitoring (SIM) mode for high sensitivity and selectivity. Specific ions characteristic of **Alachlor** are monitored for quantification.[15]
- Quantification: The concentration of **Alachlor** in the sample is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of **Alachlor**

standards. An internal standard is often used to improve accuracy and precision.[15]

Conclusion

This comprehensive review highlights the significant body of research conducted on **Alachlor**. The toxicological data indicates a potential for adverse health effects, including carcinogenicity in rats through non-genotoxic mechanisms. The environmental fate of **Alachlor** is characterized by moderate persistence and the potential for groundwater contamination. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development, facilitating a deeper understanding of the properties and implications of **Alachlor**. Further research is warranted to fully elucidate the potential risks to human health and the environment.

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